
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential applications in various fields of research, including neurobiology, cardiovascular disease, and cancer.
Mécanisme D'action
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, a subtype of PDE that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have a variety of effects on different systems in the body. It has been shown to enhance cognitive function, reduce inflammation, and improve cardiovascular function. In addition, it has been shown to have potential anti-cancer effects by inhibiting tumor growth and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is its selectivity for PDE4, which allows for more precise investigation of the role of PDE inhibitors in various biological processes. However, one limitation is that it can have off-target effects on other PDE subtypes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the role of PDE inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a therapeutic agent in cardiovascular disease and cancer. Additionally, further investigation into the off-target effects of 1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 on other PDE subtypes could lead to the development of more selective PDE inhibitors.
Méthodes De Synthèse
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized using a multi-step process involving the reaction of 2-amino-6-chloropurine with methyl iodide, followed by the reaction with 2-naphthol and subsequent purification steps. The synthesis process has been well-established and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been widely used as a research tool to investigate the role of PDE inhibitors in various biological processes. It has been shown to have potential therapeutic applications in several diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-naphthalen-2-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20-14-15(21(2)18(24)22(3)16(14)23)19-17(20)25-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMNROGQMNFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC4=CC=CC=C4C=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-(2-naphthyloxy)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

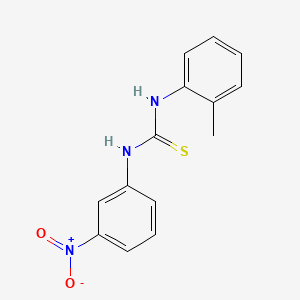
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

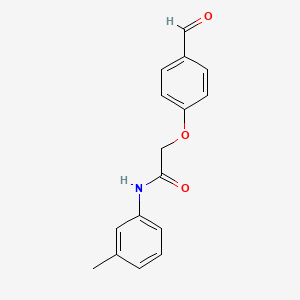
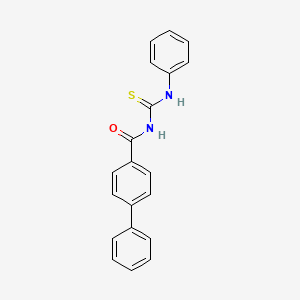
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

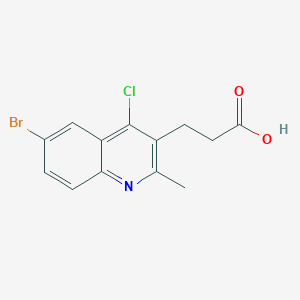
![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
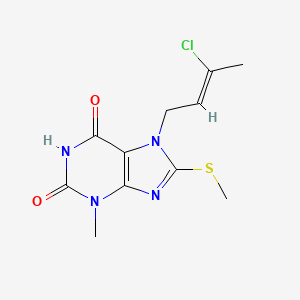
![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
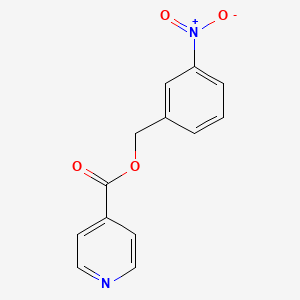
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)